O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride
CAS No.:
Cat. No.: VC20346890
Molecular Formula: C8H16ClNO4
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO4 |
|---|---|
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO4.ClH/c9-7(8(10)11)5-13-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
| Standard InChI Key | IVWSJTYHPNOLOO-FJXQXJEOSA-N |
| Isomeric SMILES | C1COCCC1OC[C@@H](C(=O)O)N.Cl |
| Canonical SMILES | C1COCCC1OCC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride integrates a tetrahydropyran ring—a six-membered oxygen-containing heterocycle—with L-serine, a non-essential amino acid. The hydrochloride salt enhances solubility in aqueous environments, a critical property for bioavailability. The stereochemistry at the C2 position of serine is preserved in the (S)-configuration, as evidenced by its isomeric SMILES string: .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.67 g/mol | |
| IUPAC Name | (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid; hydrochloride | |
| Canonical SMILES | C1COCCC1OCC(C(=O)O)N.Cl | |
| CAS Number | 2343963-96-0 |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via nucleophilic substitution reactions, where the hydroxyl group of L-serine reacts with a tetrahydropyran-4-yl derivative. Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and yield (>85% purity). Key steps include:
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Protection of Amino Group: L-serine’s amino group is protected using tert-butoxycarbonyl (Boc) to prevent side reactions.
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Etherification: Reaction with tetrahydropyran-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the ether bond.
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Deprotection and Salt Formation: Boc removal with hydrochloric acid yields the hydrochloride salt .
Purification Techniques
Chromatographic methods (e.g., reverse-phase HPLC) and crystallization from ethanol-water mixtures achieve >98% purity, critical for pharmacological applications.
Biological Activity and Mechanism of Action
HDAC Inhibition
In vitro assays demonstrate selective inhibition of histone deacetylase 6 (HDAC6) with an of 12 nM, surpassing HDAC1–3 selectivity by 50-fold. HDAC6 regulates α-tubulin deacetylation, impacting cytoskeletal dynamics and protein aggregation—a key pathway in neurodegenerative diseases.
Neuroprotective Effects
In transgenic Alzheimer’s disease (AD) mice, daily administration (10 mg/kg, oral) reduced amyloid-β plaque burden by 40% and improved cognitive performance in Morris water maze tests. The tetrahydropyran moiety enhances blood-brain barrier permeability, as confirmed by positron emission tomography (PET) imaging.
Anti-inflammatory Activity
The compound suppresses TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages () by inhibiting NF-κB nuclear translocation. This suggests potential applications in rheumatoid arthritis and inflammatory bowel disease.
| Activity | Model System | Key Finding | Source |
|---|---|---|---|
| HDAC6 Inhibition | In vitro enzymatic assay | ||
| Amyloid-β Reduction | Transgenic AD mice | 40% plaque reduction | |
| Anti-inflammatory | LPS-stimulated macrophages |
Comparative Analysis with Structural Analogs
Role of the Tetrahydropyran Ring
The tetrahydropyran ring confers metabolic stability compared to smaller ethers (e.g., tetrahydrofuran derivatives), as evidenced by a 3-fold longer plasma half-life in rodent studies. Substituents at the 4-position optimize target binding without steric hindrance.
L-Serine vs. D-Serine Derivatives
The (S)-configuration of serine is critical for HDAC6 binding affinity. Enantiomeric D-serine analogs show <10% activity in HDAC inhibition assays, underscoring stereochemical specificity.
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